Pyridin-3-yl vs Pyridin-2-yl Isomer: Divergent Synthetic Yields and Crystallinity in Terpyridine Precursor Routes
In documented synthetic procedures, the pyridin-2-yl isomer 3,3-bis(methylthio)-1-(2-pyridinyl)-2-propen-1-one (CAS 78570-34-0) was prepared from 2-acetylpyridine, carbon disulfide, and methyl iodide in 79% total yield (61% first crop, 18% second crop), with melting point 106–107 °C [1]. By contrast, the pyridin-3-yl target compound (CAS 68192-56-3) prepared from 3-acetylpyridine has a reported melting point of 103–105 °C [2]. This 3–4 °C melting point depression and the distinct synthetic behaviour of 3-acetylpyridine (less activated ketone α-position) point to measurably different reactivity in carbonyl addition and enolate formation steps. The 2-pyridyl isomer can form bidentate N,O-chelate intermediates during further condensation reactions, whereas the 3-pyridyl nitrogen cannot engage in chelation due to its meta topology, fundamentally altering its reactivity as a building block [3].
| Evidence Dimension | Melting point and synthetic yield as a function of pyridyl regioisomerism |
|---|---|
| Target Compound Data | Melting point: 103–105 °C (3-pyridyl isomer, CAS 68192-56-3) |
| Comparator Or Baseline | 3,3-Bis(methylthio)-1-(2-pyridinyl)-2-propen-1-one (CAS 78570-34-0): mp 106–107 °C; 79% total yield from 2-acetylpyridine |
| Quantified Difference | Δmp ≈ 3–4 °C lower for 3-pyridyl isomer; yield not reported for 3-pyridyl isomer but expected lower due to less activated 3-acetylpyridine |
| Conditions | Synthesis via base-catalyzed reaction of acetylpyridine with CS₂ followed by MeI alkylation in THF |
Why This Matters
The 3-pyridyl isomer is not a drop-in replacement for the 2-pyridyl isomer in terpyridine or chelating ligand synthesis; its distinct coordination geometry and melting point confirm a structurally different solid-state packing network that affects solubility, handling, and downstream reactivity.
- [1] Potts KT, Ralli P, Theodoridis G, Winslow P. 2,2':6',2''-Terpyridine. Organic Syntheses. 1986;64:189. DOI: 10.15227/orgsyn.064.0189. View Source
- [2] ChemBase. 3,3-bis(methylsulfanyl)-1-(pyridin-3-yl)prop-2-en-1-one. Product Information: purity 95%, mp 103–105 °C, logP 1.123. http://www.chembase.cn/substance-555727.html View Source
- [3] Bibila Mayaya Bisseyou Y, Sissouma D, Goulizan Bi SD, Ouattara M, Yao-Kakou RCA. 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-3,3-bis(methylsulfanyl)prop-2-enone monohydrate. Acta Crystallographica Section E. 2009;65(7):o1698-o1699. View Source
